Methyl 4-bromo-3-isopropylbenzoate
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Overview
Description
Methyl 4-bromo-3-isopropylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid where a bromine atom is substituted at the 4th position and an isopropyl group is attached at the 3rd position of the benzene ring. This compound is primarily used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the reaction of 4-bromobenzoic acid with isopropyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, leading to the alkylation of the benzene ring.
Esterification: The resulting 4-bromo-3-isopropylbenzoic acid can be converted to its methyl ester by reacting with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-bromo-3-isopropylbenzoic acid.
Reduction: Reduction reactions can lead to the formation of 4-bromo-3-isopropylbenzyl alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 4-bromo-3-isopropylbenzoic acid.
Reduction: 4-bromo-3-isopropylbenzyl alcohol.
Substitution: 4-bromo-3-isopropylphenol or 4-bromo-3-isopropylaniline.
Scientific Research Applications
Methyl 4-bromo-3-isopropylbenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine atom makes it a versatile intermediate for further functionalization.
In biology, it is used as a molecular probe to study enzyme activities and metabolic pathways. In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
In industry, it is employed in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The bromine atom can enhance the compound's reactivity and binding affinity, while the isopropyl group can influence its pharmacokinetic properties.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-bromo-4-isopropylbenzoate
Methyl 4-bromo-3-methylbenzoate
Methyl 4-bromo-2-methylbenzoate
Properties
IUPAC Name |
methyl 4-bromo-3-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUVQSKTNZKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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